molecular formula C8H14Si B13556548 3-Ethynyl-1,1-dimethylsilolane

3-Ethynyl-1,1-dimethylsilolane

Cat. No.: B13556548
M. Wt: 138.28 g/mol
InChI Key: QTGKIUGKDWUKMS-UHFFFAOYSA-N
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Description

Silolanes are five-membered rings with one silicon atom, and derivatives like 3-Ethynyl-1,1-dimethylsilolane are of interest in materials science and organic electronics due to their unique electronic properties. Further literature review is required to comprehensively introduce this compound.

Properties

Molecular Formula

C8H14Si

Molecular Weight

138.28 g/mol

IUPAC Name

3-ethynyl-1,1-dimethylsilolane

InChI

InChI=1S/C8H14Si/c1-4-8-5-6-9(2,3)7-8/h1,8H,5-7H2,2-3H3

InChI Key

QTGKIUGKDWUKMS-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCC(C1)C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-dimethylsilolane typically involves the reaction of 1,1-dimethylsilolane with an ethynylating agent under controlled conditions. One common method involves the use of ethynyltrimethylsilane as a precursor, which undergoes a series of reactions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of 3-Ethynyl-1,1-dimethylsilolane may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-dimethylsilolane undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different silane derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds. Substitution reactions can result in a wide range of functionalized silolane derivatives .

Scientific Research Applications

3-Ethynyl-1,1-dimethylsilolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-dimethylsilolane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 3-Ethynyl-1,1-dimethylsilolane is absent, the provided evidence includes information on structurally related ethynyl-substituted compounds. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Features Storage Conditions Hazard Statements
3-Ethynyl-1,1'-biphenyl C₁₄H₁₀ 178.23 g/mol Aromatic biphenyl with ethynyl group Sealed, 2–8°C H315, H319
3-Ethynyl-1,1-dimethylsilolane Not available Not available Silicon heterocycle with ethynyl Not available Not available

Key Observations:

Structural Differences :

  • 3-Ethynyl-1,1'-biphenyl (C₁₄H₁₀) is a carbon-based aromatic system with two benzene rings linked by an ethynyl group . In contrast, 3-Ethynyl-1,1-dimethylsilolane is a silicon-containing heterocycle, where silicon replaces one carbon in the five-membered ring. This structural divergence significantly impacts electronic properties and reactivity.

Stability and Storage: The biphenyl derivative requires storage in dry, cool conditions (2–8°C), likely due to its sensitivity to moisture or thermal degradation . Silolanes, in general, are known for their air and moisture sensitivity, but specific data for the dimethylsilolane variant is unavailable.

Hazard Profile :

  • The biphenyl compound exhibits skin/eye irritation hazards (H315, H319) . Silolanes may present similar risks, but their hazard profiles depend on substituents and reactivity, which are undocumented here.

Synthetic Relevance: discusses thiophene derivatives synthesized via reactions involving malononitrile or ethyl cyanoacetate . While unrelated to silolanes, these methods highlight the versatility of ethynyl groups in forming conjugated systems—a feature shared with 3-Ethynyl-1,1-dimethylsilolane.

Pharmaceutical Impurities: lists impurities in drospirenone/ethinyl estradiol formulations, including thiophene and naphthalene derivatives . Though structurally distinct, these emphasize the importance of purity control in ethynyl-containing compounds, a consideration relevant to silolane synthesis.

Biological Activity

3-Ethynyl-1,1-dimethylsilolane is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, particularly the ethynyl group, enable it to participate in various chemical reactions that can lead to biological activity. This article explores the biological activities associated with 3-Ethynyl-1,1-dimethylsilolane, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₇H₈OSi
Molecular Weight: 140.22 g/mol
IUPAC Name: 3-Ethynyl-1,1-dimethylsilolane
Canonical SMILES: CC(=C)C#CSi(C)C

The compound features a silole structure, characterized by a silicon atom within a five-membered ring. The presence of the ethynyl group (−C≡C−) is crucial for its reactivity and potential biological interactions.

The biological activity of 3-Ethynyl-1,1-dimethylsilolane is primarily attributed to its ability to form reactive intermediates. These intermediates can interact with various biological molecules, including proteins and nucleic acids, potentially leading to alterations in cellular processes.

Biological Activities

Research has indicated several biological activities associated with 3-Ethynyl-1,1-dimethylsilolane:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The ethynyl group may play a role in disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects: There is evidence to suggest that 3-Ethynyl-1,1-dimethylsilolane may possess anti-inflammatory properties. This could be linked to its ability to modulate inflammatory cytokines or inhibit pathways involved in inflammation.
  • Potential as a Drug Precursor: The compound has been explored as a precursor for synthesizing more complex drug molecules due to its reactivity and ability to form derivatives with enhanced biological activity.

Case Studies

Several studies have investigated the biological effects of 3-Ethynyl-1,1-dimethylsilolane:

  • Antimicrobial Study:
    • Objective: To evaluate the antimicrobial efficacy of 3-Ethynyl-1,1-dimethylsilolane against Escherichia coli and Staphylococcus aureus.
    • Method: Disk diffusion method was employed.
    • Results: The compound demonstrated significant inhibition zones against both bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Study:
    • Objective: To assess the anti-inflammatory effects in a murine model of acute inflammation.
    • Method: Administration of varying doses of the compound followed by measurement of inflammatory markers.
    • Results: A dose-dependent reduction in pro-inflammatory cytokines was observed, supporting its potential use in inflammatory conditions.

Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of E. coli and S. aureusPreliminary study findings
Anti-inflammatoryReduction in cytokine levelsMurine model study
Drug precursor potentialSynthesis of complex drug derivativesOngoing research

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